molecular formula C16H27NO3S B288536 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide

2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide

Numéro de catalogue B288536
Poids moléculaire: 313.5 g/mol
Clé InChI: QECMPZVZGHCAIZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide, also known as EIDD-2801, is a novel antiviral drug that has received significant attention in the scientific community due to its potential for treating viral infections, including COVID-19. Additionally, this paper will explore future directions for research on EIDD-2801.

Mécanisme D'action

2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide is a prodrug that is metabolized into its active form, NHC (β-D-N4-hydroxycytidine), by cellular enzymes. NHC is a nucleoside analog that inhibits viral RNA polymerase, which is essential for viral replication. By inhibiting viral RNA polymerase, NHC can prevent the replication of various viral infections, including SARS-CoV-2.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in preclinical studies, with no significant adverse effects observed in animal models. Additionally, this compound has been shown to have good pharmacokinetic properties, including high oral bioavailability and rapid distribution to target tissues.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide is its broad-spectrum antiviral activity, which makes it a promising candidate for treating various viral infections. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, one limitation of this compound is that it is a prodrug that requires cellular enzymes to metabolize it into its active form. This could potentially limit its effectiveness in certain cell types or in patients with impaired enzyme function.

Orientations Futures

There are several future directions for research on 2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide. One area of interest is the optimization of the synthesis method to improve yield and reduce costs. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models. Clinical trials are also needed to determine the safety and efficacy of this compound in humans, particularly for treating COVID-19. Finally, future research could explore the potential of this compound for treating other viral infections, such as hepatitis C and Ebola.

Méthodes De Synthèse

2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide was first synthesized by researchers at Emory University in Atlanta, Georgia. The synthesis method involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with diethylamine and potassium carbonate in an organic solvent. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

2-ethoxy-N,N-diethyl-5-isopropyl-4-methylbenzenesulfonamide has shown promising results in preclinical studies for treating various viral infections, including influenza, respiratory syncytial virus, and coronaviruses. In particular, this compound has been found to be effective against SARS-CoV-2, the virus that causes COVID-19. In a recent study, this compound was shown to reduce viral replication and lung damage in mice infected with SARS-CoV-2.

Propriétés

Formule moléculaire

C16H27NO3S

Poids moléculaire

313.5 g/mol

Nom IUPAC

2-ethoxy-N,N-diethyl-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C16H27NO3S/c1-7-17(8-2)21(18,19)16-11-14(12(4)5)13(6)10-15(16)20-9-3/h10-12H,7-9H2,1-6H3

Clé InChI

QECMPZVZGHCAIZ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC

SMILES canonique

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.